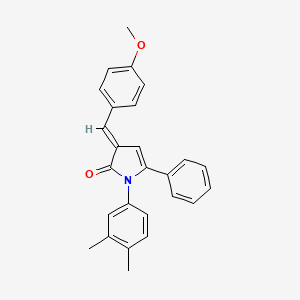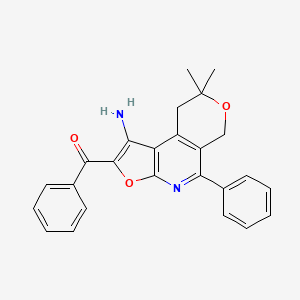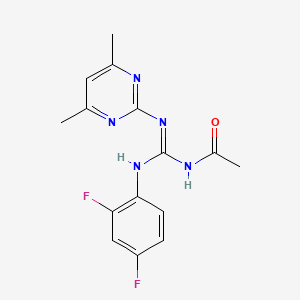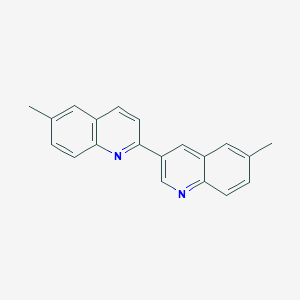![molecular formula C21H20BrN3O6 B11644155 N-[(2Z)-2-{[(2-bromophenyl)carbonyl]amino}-3-(4-nitrophenyl)prop-2-enoyl]valine](/img/structure/B11644155.png)
N-[(2Z)-2-{[(2-bromophenyl)carbonyl]amino}-3-(4-nitrophenyl)prop-2-enoyl]valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2Z)-2-{[(2-bromophenyl)carbonyl]amino}-3-(4-nitrophenyl)prop-2-enoyl]valine is a complex organic compound that features a combination of bromine, nitro, and valine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-2-{[(2-bromophenyl)carbonyl]amino}-3-(4-nitrophenyl)prop-2-enoyl]valine typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the 2-bromophenylcarbonyl intermediate:
Coupling with 4-nitrophenylprop-2-enoyl: The intermediate is then coupled with a 4-nitrophenylprop-2-enoyl group under specific conditions to form the desired product.
Introduction of the valine group: The final step involves the addition of the valine group to the compound, typically through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-2-{[(2-bromophenyl)carbonyl]amino}-3-(4-nitrophenyl)prop-2-enoyl]valine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the bromine and nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups in place of the bromine atom.
Scientific Research Applications
N-[(2Z)-2-{[(2-bromophenyl)carbonyl]amino}-3-(4-nitrophenyl)prop-2-enoyl]valine has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(2Z)-2-{[(2-bromophenyl)carbonyl]amino}-3-(4-nitrophenyl)prop-2-enoyl]valine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- N-[(2Z)-2-{[(2-chlorophenyl)carbonyl]amino}-3-(4-nitrophenyl)prop-2-enoyl]valine
- N-[(2Z)-2-{[(2-fluorophenyl)carbonyl]amino}-3-(4-nitrophenyl)prop-2-enoyl]valine
- N-[(2Z)-2-{[(2-iodophenyl)carbonyl]amino}-3-(4-nitrophenyl)prop-2-enoyl]valine
Uniqueness
N-[(2Z)-2-{[(2-bromophenyl)carbonyl]amino}-3-(4-nitrophenyl)prop-2-enoyl]valine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The combination of the bromine and nitro groups also provides distinct chemical properties that can be leveraged in various applications.
Properties
Molecular Formula |
C21H20BrN3O6 |
|---|---|
Molecular Weight |
490.3 g/mol |
IUPAC Name |
2-[[(Z)-2-[(2-bromobenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C21H20BrN3O6/c1-12(2)18(21(28)29)24-20(27)17(11-13-7-9-14(10-8-13)25(30)31)23-19(26)15-5-3-4-6-16(15)22/h3-12,18H,1-2H3,(H,23,26)(H,24,27)(H,28,29)/b17-11- |
InChI Key |
KYCOIWSOTDZOJE-BOPFTXTBSA-N |
Isomeric SMILES |
CC(C)C(C(=O)O)NC(=O)/C(=C/C1=CC=C(C=C1)[N+](=O)[O-])/NC(=O)C2=CC=CC=C2Br |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-[4-(dimethylamino)benzylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11644076.png)
![10-butanoyl-11-(2,6-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11644079.png)



![5-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11644095.png)
![ethyl 5-methoxy-3-[(piperidin-1-ylacetyl)amino]-1H-indole-2-carboxylate](/img/structure/B11644108.png)
![1-(3,4-dihydro-1H-isochromen-1-yl)-N-[(E)-(2,4,5-trimethoxyphenyl)methylidene]methanamine](/img/structure/B11644110.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3,5-dimethoxybenzamide](/img/structure/B11644118.png)
![2-[(4-chlorobenzyl)sulfanyl]-N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide](/img/structure/B11644121.png)
![N-(3,4-dimethylphenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11644140.png)
![11-(4-methoxyphenyl)-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11644147.png)
![4-{(E)-[(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)imino]methyl}phenyl 4-methoxybenzoate](/img/structure/B11644149.png)
